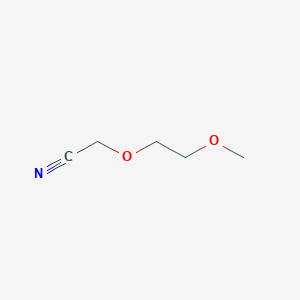

2-(2-Methoxyethoxy)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

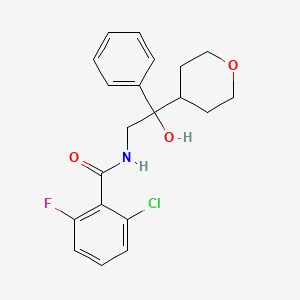

2-(2-Methoxyethoxy)acetonitrile is a chemical compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13 . The compound is a liquid at room temperature .

Synthesis Analysis

The compound has been synthesized for the first time by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The InChI code for 2-(2-Methoxyethoxy)acetonitrile is 1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 175.6±20.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)acetonitrile has a flash point of 73.7±15.0 °C . It has a molar refractivity of 28.6±0.3 cm3, and a polarizability of 11.3±0.5 10-24 cm3 . The compound has a surface tension of 32.0±3.0 dyne/cm and a molar volume of 117.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

2-(2-Methoxyethoxy)acetonitrile finds applications in organic synthesis and various chemical reactions. For example, studies have explored its role in the demethylation of 2′-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile, which is significant for understanding the scope and limitations of such reactions in organic synthesis (Kawamura et al., 1994). Furthermore, the compound has been used in investigations involving the electrochemical reduction of di-(2-ethylhexyl) phthalate (DEHP) in acetonitrile solutions (Lauw et al., 2017).

Analytical Chemistry and Chromatography

In analytical chemistry, particularly in chromatography, 2-(2-Methoxyethoxy)acetonitrile plays a role as a solvent or modifier. For instance, its efficacy as a modifier in acetonitrile for the reversed-phase HPLC of proteins has been studied, highlighting its potential in enhancing selectivity and separation efficiency in protein analysis (Huber & Seaver, 1987).

Electrochemistry and Material Science

The compound is also relevant in the field of electrochemistry and material science. For example, it has been used in studies investigating the conductance and mass changes during p-doping of 2-methoxynaphthalene films, which is crucial for understanding the redox response and conductance properties of various materials (Meana-Esteban et al., 2008).

Environmental and Health Monitoring

It has applications in environmental and health monitoring as well. A procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples, where 2-(2-methoxyethoxy)acetonitrile is involved, has been developed. This is significant for monitoring human exposure to related compounds in industrial settings (B'hymer et al., 2003).

Photophysics and Photochemistry

In photophysics and photochemistry, its derivatives have been studied for their spectral, luminescent, and spectral–kinetic properties, providing insights into the photochemical behaviors of these compounds (Gutrov et al., 2019).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHALGCHIHJRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)acetonitrile | |

CAS RN |

135290-24-3 |

Source

|

| Record name | 2-(2-methoxyethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)